molecular formula C24H33ClO8 B3060979 Dapagliflozin propanediol anhydrous CAS No. 1971128-01-4

Dapagliflozin propanediol anhydrous

Cat. No. B3060979
CAS RN: 1971128-01-4
M. Wt: 485 g/mol
InChI Key: VYOCLVRXZCRBML-XMODHJQGSA-N
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Description

Dapagliflozin propanediol anhydrous is a sodium-glucose cotransporter 2 (SGLT2) inhibitor . It is used along with diet and exercise to treat type 2 diabetes by preventing the absorption of glucose in the kidneys, which helps lower blood sugar levels . It is also used to reduce the risk of hospitalization for heart failure in adults with type 2 diabetes who also have cardiovascular disease or multiple cardiovascular risk factors .


Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin: benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .


Molecular Structure Analysis

The molecular structure of Dapagliflozin propanediol anhydrous is C21H25ClO6·C3H8O2·H2O . It is a compound of d-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, (1S)-, with (2S)-1,2-propanediol, hydrate (1:1:1) .


Chemical Reactions Analysis

Dapagliflozin undergoes hydrolytic degradation, resulting in three major degradation products . The structure elucidation of these degradation products and the establishment of the degradation pathway were executed using liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .


Physical And Chemical Properties Analysis

Dapagliflozin Propanediol contains not less than 98.0% and not more than 102.0% of dapagliflozin (C 21 H 25 ClO 6) calculated on the anhydrous, propanediol-free, and solvent-free basis .

Scientific Research Applications

Dapagliflozin's Mechanism and Effects on Diabetes Management

Dapagliflozin, functioning as a sodium-glucose co-transporter-2 (SGLT2) inhibitor, primarily operates by reducing renal glucose reabsorption, thus increasing urinary glucose excretion and lowering blood glucose levels. Its unique mechanism of action, independent of insulin secretion or action, allows for its use in various treatment regimens, offering a complementary approach to other antihyperglycemic drugs. Clinical trials have consistently shown its ability to decrease glycosylated hemoglobin, fasting plasma glucose levels, and body weight, with the effects maintained over long-term follow-up periods. Moreover, dapagliflozin is generally well-tolerated and presents a low risk of hypoglycemia, although its use is not recommended for patients with moderate or severe renal impairment. This makes dapagliflozin a significant treatment option for managing type 2 diabetes, notwithstanding the need for further evaluation of its impact on diabetic complications (Plosker, 2014).

Broader Therapeutic Applications and Future Directions

Potential for Broader Patient Populations and Long-term Benefits

Dapagliflozin's efficacy and potential benefits extend beyond its primary use in type 2 diabetes management. It shows promise for a broader range of patients, including elderly and pediatric populations, as well as those with other forms of diabetes such as type 1 diabetes. While its longer-term safety and efficacy are yet to be fully established, the drug adds a valuable option to the therapeutic arsenal for managing diabetes and possibly other related conditions (Saeed & Narendran, 2014).

Clinical Trials in Pediatric Populations

Dapagliflozin has been evaluated in pediatric populations for various conditions such as heart failure, chronic kidney disease with proteinuria, and types 1 and 2 diabetes. The initial studies suggest its safety and efficacy, but call for further research in larger populations and over extended periods to fully ascertain its benefits and potential risks in younger patients (Grube & Beckett, 2022).

Cardiovascular and Renal Implications

Impact on Cardiovascular Health and Atrial Fibrillation

Research indicates a significantly lower risk of incident atrial fibrillation for individuals on SGLT-2 inhibitors like dapagliflozin compared to placebo, suggesting its beneficial effects on cardiovascular health. However, more research is needed to evaluate the clinical significance of this finding and to explore the potential underlying mechanisms (Okunrintemi et al., 2020).

Mechanism of Action

Dapagliflozin works by inhibiting the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubule of the nephron . By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose and thereby promotes urinary glucose excretion .

Safety and Hazards

Dapagliflozin is harmful if swallowed and causes serious eye irritation . It may damage fertility or the unborn child . It is not recommended for use in patients with type 1 diabetes because it may increase their risk of diabetic ketoacidosis .

Future Directions

Dapagliflozin is being investigated for its potential benefits in managing diabetes mellitus type 2, reducing the risk of hospitalization for heart failure in adults with type 2 diabetes who also have cardiovascular disease or multiple cardiovascular risk factors, and reducing the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visits in adults with heart failure .

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3/t17-,18-,19+,20-,21+;3-/m10/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOCLVRXZCRBML-XMODHJQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1971128-01-4
Record name Dapagliflozin propanediol anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971128014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAPAGLIFLOZIN PROPANEDIOL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AKF24FA4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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